Fmoc-5-bromo-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

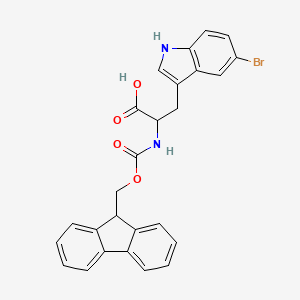

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIUHJPRPJYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-5-bromo-DL-tryptophan: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Modified Amino Acids in Peptide Science

In the landscape of modern drug discovery and biochemical research, peptides represent a class of molecules with immense therapeutic potential. Their specificity and potency often rival those of small molecules, yet their application can be limited by factors such as poor metabolic stability and conformational flexibility. The incorporation of unnatural amino acids into peptide sequences is a powerful strategy to overcome these limitations, offering a pathway to novel therapeutics with enhanced pharmacological profiles.[1] Among these, halogenated amino acids, such as Fmoc-5-bromo-DL-tryptophan, have garnered significant interest.

The introduction of a bromine atom onto the indole ring of tryptophan can profoundly influence the resulting peptide's properties. This modification can enhance binding affinity to target proteins through halogen bonding, improve resistance to enzymatic degradation, and serve as a handle for further chemical modifications.[2][3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental in the solid-phase peptide synthesis (SPPS) of such modified peptides, providing a stable Nα-protection that can be cleaved under mild basic conditions, ensuring the integrity of the growing peptide chain.[4][5]

This guide provides a comprehensive technical overview of this compound, from its core chemical properties to its application in peptide synthesis and the subsequent purification and characterization of the resulting peptides.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in peptide synthesis. These properties dictate its solubility, reactivity, and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [3] |

| Molecular Weight | 505.4 g/mol | [3] |

| Appearance | White solid | [3] |

| Melting Point | 190 - 200 °C | [3] |

| Purity | ≥ 99.5% (Chiral HPLC) | [3] |

| CAS Number | 460751-66-0 (for L-enantiomer) | [3] |

| Storage Conditions | 4 °C | [3] |

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4]

The SPPS Cycle for Incorporating this compound

The incorporation of this compound into a peptide sequence follows the standard SPPS cycle, which consists of three main steps: deprotection, activation and coupling, and washing.

Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Detailed Experimental Protocol for SPPS

The following protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin (for C-terminal amides)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[4]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[7]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 15 minutes.[7]

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.[4] The completion of the coupling reaction can be monitored using a Kaiser test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purification of Peptides Containing 5-bromo-DL-tryptophan

The crude peptide obtained after cleavage from the resin contains the desired product along with various impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification.[8][9]

RP-HPLC Protocol

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in the mobile phase A or a mixture of A and B. Filter the sample through a 0.45 µm filter.[8]

-

Column Equilibration: Equilibrate the C18 column with a low percentage of mobile phase B (e.g., 5%) until a stable baseline is achieved.[8]

-

Gradient Elution: Inject the sample and start a linear gradient of increasing mobile phase B concentration. A typical gradient might be from 5% to 65% B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

-

Fraction Collection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring).[8] Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization of Peptides Containing 5-bromo-DL-tryptophan

Following purification, it is crucial to confirm the identity and purity of the synthesized peptide. The two primary analytical techniques for this are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the peptide, which should match the theoretical calculated mass. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides.[10]

Expected Mass: The expected monoisotopic mass of a peptide containing 5-bromotryptophan will be the sum of the monoisotopic masses of its constituent amino acid residues minus the mass of water molecules for each peptide bond formed. The presence of bromine will result in a characteristic isotopic pattern due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

For example, for a hypothetical tripeptide Gly-5-Br-Trp-Ala-NH₂, the theoretical monoisotopic mass would be calculated as follows:

-

Gly: 57.02146 Da

-

5-Br-Trp: 281.99834 Da (for ⁷⁹Br)

-

Ala: 71.03711 Da

-

-NH₂: 1.00783 Da (from amide)

-

Total = 411.06474 Da

The mass spectrum would show a characteristic doublet for the molecular ion peak, with the two peaks separated by approximately 2 Da and having similar intensities.

Caption: A simplified workflow for the mass spectrometry analysis of a synthetic peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and conformation of the peptide. For peptides containing 5-bromotryptophan, ¹H NMR and ¹³C NMR are particularly useful.

¹H NMR: The aromatic region of the ¹H NMR spectrum will show characteristic signals for the indole ring protons of the 5-bromotryptophan residue. The bromine substituent will influence the chemical shifts of the neighboring protons. For instance, the proton at the C4 position will typically appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The exact chemical shifts will be dependent on the solvent and the local environment within the peptide.

¹³C NMR: The ¹³C NMR spectrum will show a signal for the carbon atom attached to the bromine (C5) at a chemical shift characteristic of a brominated aromatic carbon.

A detailed 2D NMR analysis (e.g., COSY, TOCSY, NOESY) can be employed for complete sequence-specific resonance assignment and to determine the three-dimensional structure of the peptide in solution.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling dust. Work in a well-ventilated area or use a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place.[3]

For the reagents used in peptide synthesis, such as piperidine, TFA, and coupling reagents, it is essential to consult their respective SDS and handle them with extreme care due to their corrosive, toxic, and/or flammable nature.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers seeking to introduce novel functionalities into peptide-based therapeutics and research tools. Its successful incorporation into peptides relies on a solid understanding of its chemical properties and the principles of solid-phase peptide synthesis. The subsequent purification and characterization using standard techniques such as RP-HPLC and mass spectrometry are critical for ensuring the quality of the final product. By following the protocols and considerations outlined in this guide, researchers can effectively utilize this modified amino acid to advance their scientific endeavors.

References

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. The five bromotryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chempep.com [chempep.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and characterization of Fmoc-5-bromo-DL-tryptophan

An In-depth Technical Guide to the Structure and Characterization of Fmoc-5-bromo-DL-tryptophan

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-5-bromo-DL-tryptophan (this compound), a key building block for researchers, scientists, and professionals in drug development. We will delve into its structural and physicochemical properties, synthesis, and detailed characterization methodologies, as well as its applications in peptide chemistry.

Core Structural and Physicochemical Properties

This compound is a synthetically modified amino acid. Its structure is based on the essential amino acid tryptophan, but with two critical modifications: a bromine atom at the 5-position of the indole ring and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers.

Key Identifiers and Properties

| Parameter | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-5-bromo-DL-tryptophan |

| Synonyms | Fmoc-5-Br-DL-Trp-OH |

| Molecular Formula | C26H21BrN2O4 |

| Molecular Weight | 517.37 g/mol |

| CAS Number | 1217774-27-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). |

The strategic placement of the bromine atom on the indole ring significantly alters the electronic properties of the tryptophan side chain, making it a valuable tool for introducing biophysical probes or for post-synthetic modifications. The Fmoc group is an essential protecting group in solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its facile removal with a mild base, such as piperidine.

Synthesis and Purification: A Validated Approach

The synthesis of this compound is typically achieved through the reaction of 5-bromo-DL-tryptophan with an Fmoc-donating reagent, most commonly 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Synthetic Workflow Diagram

Caption: Synthetic and purification workflow for this compound.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: Dissolve 5-bromo-DL-tryptophan in an aqueous solution of a mild base, such as sodium bicarbonate, to deprotonate the amino group.

-

Fmoc-Group Introduction: Slowly add a solution of Fmoc-OSu in an organic solvent (e.g., dioxane) to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

-

Reaction Quenching and Product Isolation: Upon completion, the reaction is acidified to protonate the carboxylic acid. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The crude product is purified using silica gel column chromatography to yield the final, high-purity this compound.

Comprehensive Characterization: Ensuring Quality and Identity

A multi-technique approach is essential for the unambiguous characterization of this compound.

Characterization Workflow Diagram

Caption: Integrated workflow for the characterization of this compound.

Analytical Techniques and Expected Results

| Technique | Purpose | Expected Key Results |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the protons of the Fmoc group, the tryptophan backbone, and the brominated indole ring. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all 26 carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern. | A characteristic isotopic pattern for a monobrominated compound, with major peaks at m/z corresponding to [M+H]⁺ for ⁷⁹Br and ⁸¹Br isotopes. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity, typically >95%. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (from both the carboxylic acid and the Fmoc group), and aromatic C=C bonds. |

Applications in Peptide Synthesis and Drug Discovery

This compound is a versatile building block with several applications:

-

Incorporation into Peptides: It is readily used in standard Fmoc-based solid-phase peptide synthesis to create peptides containing a 5-bromotryptophan residue.

-

Biophysical Probes: The bromine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of peptide and protein structures.

-

Post-Synthetic Modification: The bromo-indole moiety is a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functional groups after peptide synthesis. This is a powerful strategy for creating peptide libraries for drug screening.

-

Modulation of Biological Activity: The presence of the bulky and electron-withdrawing bromine atom can influence the conformation and binding properties of peptides, potentially leading to enhanced biological activity or altered selectivity.

Fmoc-5-bromo-DL-tryptophan molecular weight and formula

An In-depth Technical Guide to Fmoc-5-bromo-DL-tryptophan: Properties, Synthesis, and Applications

Introduction

This compound is a synthetically modified amino acid that serves as a crucial building block in the fields of peptide chemistry and drug discovery. This compound is a derivative of the essential amino acid tryptophan, characterized by the presence of a bromine atom at the 5th position of the indole ring and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The "DL" designation indicates that it is a racemic mixture of both the D and L enantiomers.

The strategic placement of the bromine atom offers a unique tool for medicinal chemists to modulate the biological activity and pharmacokinetic properties of peptides. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of amino acids into complex peptide chains under mild conditions.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and diverse applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are identical for the D, L, and DL-forms, the CAS numbers and some physical properties like melting point may differ between the stereoisomers.

| Property | Value | Source(s) |

| Molecular Formula | C26H21BrN2O4 | [2][3] |

| Molecular Weight | 505.4 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | 0 - 8 °C, desiccated | [2][4] |

CAS Numbers:

-

Fmoc-5-bromo-D-tryptophan: 2225708-44-9[5]

The structure of this compound incorporates three key features: the tryptophan side chain with a bromine substituent, the amino acid backbone, and the base-labile Fmoc protecting group. The bromine atom is electron-withdrawing and can influence the electronic properties of the indole ring, potentially leading to altered binding affinities and enhanced stability of the resulting peptides.[2]

Molecular structure of the L-enantiomer of Fmoc-5-bromo-tryptophan.

Synthesis and Characterization

The synthesis of this compound typically involves two key steps: the bromination of the tryptophan indole ring and the subsequent protection of the α-amino group with the Fmoc moiety. Direct electrophilic substitution on the indole ring of tryptophan is a common strategy to introduce substituents at the 5-position.[7]

Alternatively, a more modular approach involves the synthesis of the 5-bromoindole precursor followed by its coupling to an amino acid backbone.[7] The final step is the introduction of the Fmoc group, often by reacting 5-bromo-DL-tryptophan with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Characterization of the final product is crucial to ensure its identity and purity. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC can be employed to determine the enantiomeric excess if a specific stereoisomer is desired.[2]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the positions of the bromine atom and the Fmoc group.

Applications in Peptide Synthesis

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of custom peptides.[1] The Fmoc protecting group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[8]

The incorporation of a halogenated amino acid like 5-bromotryptophan can lead to peptides with enhanced pharmacological properties, including improved binding affinities and greater stability.[2] When using the DL-racemic mixture, it is important to recognize that this will result in the synthesis of a mixture of diastereomeric peptides. This can be a deliberate strategy in the creation of peptide libraries for screening purposes or may require subsequent purification to isolate the desired diastereomer.

The general workflow for incorporating this compound into a growing peptide chain during SPPS is as follows:

A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Drug Discovery: The introduction of a bromine atom can significantly alter the biological activity of a peptide. This modification can enhance binding to target receptors or enzymes, improve metabolic stability, and modulate the overall pharmacokinetic profile of a drug candidate.[2] Peptides containing 5-bromotryptophan are of particular interest in the development of therapeutics for neurological disorders and cancer.[2]

-

Neuroscience Research: Tryptophan is a precursor to the neurotransmitter serotonin. The use of 5-bromotryptophan can help in studying serotonin pathways and understanding the biochemical basis of mood regulation, anxiety, and depression.[4]

-

Protein Engineering: The incorporation of unnatural amino acids like 5-bromotryptophan into proteins allows researchers to probe structure-function relationships. The bromine atom can serve as a heavy atom for X-ray crystallography or as a spectroscopic probe.

Experimental Protocol: Manual SPPS Incorporation

The following is a generalized, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

-

Fmoc-protected resin-bound peptide

-

This compound

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: The resin-bound peptide is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and the deprotection solution is added. The reaction is allowed to proceed for 5-10 minutes and is repeated once.

-

Washing: The resin is thoroughly washed with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

Coupling: A solution of this compound (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF is prepared and added to the resin. The reaction is agitated for 1-2 hours.

-

Washing: The resin is washed thoroughly with DMF (5-7 times) to remove excess reagents.

-

Confirmation of Coupling: A small sample of the resin can be tested (e.g., with a Kaiser test) to ensure the coupling reaction has gone to completion.

Conclusion

This compound is a highly versatile and valuable building block for peptide chemists and drug discovery scientists. Its unique combination of a strategically placed halogen, a racemic nature for library synthesis, and the industry-standard Fmoc protecting group provides a powerful tool for creating novel peptides with tailored properties. Understanding the physicochemical characteristics, synthetic routes, and proper handling of this compound is essential for its effective application in the laboratory and its potential to contribute to the development of next-generation peptide-based therapeutics.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chemimpex.com [chemimpex.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. chemimpex.com [chemimpex.com]

- 5. aralezbio-store.com [aralezbio-store.com]

- 6. 5-溴-DL-色氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. soc.chim.it [soc.chim.it]

- 8. chempep.com [chempep.com]

An In-Depth Technical Guide to Fmoc-5-bromo-DL-tryptophan: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-5-bromo-DL-tryptophan is a synthetically modified amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a bromine atom onto the indole ring of tryptophan, combined with the temporary Nα-Fmoc protecting group, provides a unique tool for designing novel peptides with tailored biological activities. This guide offers a comprehensive overview of the physicochemical properties, underlying chemical principles, and practical applications of this compound. It details its role in SPPS, the strategic impact of halogenation on peptide function, a detailed protocol for its use, and essential safety and handling information for laboratory professionals.

Introduction

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield revolutionized this field, enabling the stepwise assembly of amino acids into complex peptide chains on an insoluble resin support.[1] A key element of this strategy is the use of temporary protecting groups for the Nα-amino group to ensure controlled, sequential bond formation.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become a dominant standard in SPPS.[2] Its primary advantage lies in its lability under mild basic conditions (typically piperidine), which are orthogonal to the acidic conditions used for final peptide cleavage from the resin and removal of side-chain protecting groups.[1][2] This "Fmoc/tBu" approach allows for the synthesis of complex and sensitive peptides with high purity.[1]

Beyond the standard proteinogenic amino acids, the incorporation of unnatural amino acids offers a powerful strategy to modulate the pharmacological properties of peptides. Halogenation of amino acid side chains is a particularly effective modification.[3][4] Introducing a halogen, such as bromine, onto the tryptophan indole ring can enhance metabolic stability, improve binding affinity to biological targets, and alter antimicrobial specificity.[3][5] this compound provides a direct route to introduce this valuable modification into a peptide sequence, making it a compound of significant interest for researchers aiming to develop novel peptide-based therapeutics and biochemical probes.[6]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in the laboratory. The key data for the constituent enantiomers are summarized below.

| Property | Data | Source(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-5-bromo-DL-tryptophan | N/A |

| Synonyms | Fmoc-Trp(5-Br)-OH | [7][8] |

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [7][8] |

| Molecular Weight | 505.4 g/mol | [7][8] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 190 - 200 °C (L-enantiomer) | [6][7] |

| Storage Temperature | 2 – 8 °C, Store in a dry place | [7] |

| CAS Numbers | L-enantiomer: 460751-66-0D-enantiomer: 2225708-44-9 | [7][9][10] |

Note: A specific CAS number for the DL-racemic mixture is not consistently reported by major suppliers; the enantiomer-specific numbers are most commonly used for identification.

The Strategic Role of the Fmoc Group in SPPS

The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in SPPS.[2] Its function is to temporarily "cap" the Nα-amine of the incoming amino acid, preventing it from reacting out of turn. The entire SPPS process is a cycle of deprotection and coupling steps.

-

Deprotection: The cycle begins with the removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain, which is anchored to a solid support resin. This is achieved by treatment with a mild base, typically a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[11][12] The base induces a β-elimination reaction, cleaving the Fmoc group and liberating the N-terminal amine for the next reaction.[2]

-

Coupling: The next Fmoc-protected amino acid (in this case, this compound) is pre-activated and added to the reaction vessel. The activated carboxylic acid group of the new amino acid reacts with the free N-terminal amine of the peptide chain on the resin, forming a new peptide bond.[11]

-

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring a clean reaction for the next cycle.[11]

This cycle is repeated for each amino acid in the desired sequence. The mild, non-acidic conditions for Fmoc removal preserve acid-labile side-chain protecting groups and the bond linking the peptide to the resin until the synthesis is complete.[2]

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Impact of 5-Bromo Substitution on Peptide Properties

The introduction of a bromine atom at the 5-position of the tryptophan indole ring is a strategic chemical modification, not merely an incidental change. This halogenation can profoundly influence the resulting peptide's characteristics.

-

Enhanced Binding Affinity: The bromine atom is highly electronegative and can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins or receptors. This can lead to peptides with higher potency and selectivity.

-

Increased Metabolic Stability: The C-Br bond is strong and the bulky bromine atom can sterically hinder the action of proteolytic enzymes that would normally degrade the peptide, thereby increasing its in vivo half-life.

-

Modulation of Physicochemical Properties: Halogenation increases the lipophilicity of the tryptophan side chain, which can improve a peptide's ability to cross cell membranes.[3]

-

Probing Structure and Function: The bromine atom serves as a heavy-atom label for X-ray crystallography, aiding in the determination of peptide and protein structures. It can also be used as a reactive handle for further chemical modifications via cross-coupling reactions.[5]

These features make this compound a valuable tool for medicinal chemists and researchers developing peptide-based drugs for applications in neuroscience, oncology, and antimicrobial research.[6]

Experimental Protocol: Manual Incorporation into a Peptide Chain

This protocol outlines the manual steps for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine in an SPPS reaction vessel.

-

This compound.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvents: Anhydrous DMF (N,N-Dimethylformamide).

Procedure:

-

Prepare Coupling Solution:

-

In a separate vial, dissolve 3 equivalents (relative to resin loading) of this compound in a minimal amount of DMF.

-

Add 2.9 equivalents of HBTU/HATU.

-

Add 6 equivalents of DIPEA.

-

Vortex briefly to mix. The solution will typically change color (e.g., to yellow), indicating activation. Allow the activation to proceed for 1-2 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin in the reaction vessel.

-

Immediately add the prepared coupling solution to the resin.

-

Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

To ensure the reaction has gone to completion, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a successful coupling. A positive result (beads turn blue/purple) indicates an incomplete reaction, and the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution from the vessel.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

-

-

Capping (Optional):

-

If the coupling was incomplete and a decision is made not to re-couple, any unreacted free amines can be "capped" by acetylation (e.g., using acetic anhydride and DIPEA in DMF) to prevent the formation of deletion sequences.

-

-

Proceed to Next Cycle:

-

The resin is now ready for the next deprotection step to remove the Fmoc group from the newly added 5-bromo-tryptophan residue.

-

Caption: Step-by-step workflow for coupling this compound in SPPS.

Safety and Handling

| Section | Guidance | Source(s) |

| Hazard Identification | Not classified as hazardous under most regulations, but may cause skin, eye, and respiratory irritation as a fine powder. Prolonged or repeated exposure may cause allergic skin reactions in sensitive individuals. Combustible solid. | [13][14][15] |

| First Aid Measures | Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. | [13][14] |

| Handling | Use in a well-ventilated area. Avoid dust formation and inhalation of dust. Avoid contact with skin and eyes. Use personal protective equipment (gloves, safety glasses, lab coat). | [13][14] |

| Storage | Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature is 2-8°C. Incompatible with strong oxidizing agents, acids, and acid chlorides. | [7][13] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | [13][16] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not let product enter drains. | [13][16] |

Conclusion

This compound is a highly valuable, specialized reagent for peptide chemists and drug development professionals. Its utility stems from the reliable and mild Fmoc SPPS chemistry combined with the strategic introduction of a bromine atom, which can significantly enhance the pharmacological properties of synthetic peptides. By enabling the creation of peptides with improved stability, binding affinity, and novel functionalities, this compound serves as a key enabler in the quest for next-generation peptide therapeutics and advanced biochemical probes. Proper understanding of its chemistry, application, and safe handling is paramount to leveraging its full potential in the laboratory.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. chempep.com [chempep.com]

- 3. mdpi.com [mdpi.com]

- 4. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. aralezbio-store.com [aralezbio-store.com]

- 10. aralezbio-store.com [aralezbio-store.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. capotchem.cn [capotchem.cn]

- 14. fishersci.com [fishersci.com]

- 15. severnbiotech.com [severnbiotech.com]

- 16. carlroth.com [carlroth.com]

A Technical Guide to the Spectroscopic Characterization of Fmoc-5-bromo-DL-tryptophan

Prepared by: Gemini, Senior Application Scientist

Introduction

Fmoc-5-bromo-DL-tryptophan is a halogenated, protected amino acid derivative crucial for specialized applications in solid-phase peptide synthesis (SPPS) and drug discovery. The incorporation of a bromine atom onto the indole ring of tryptophan can significantly alter the physicochemical properties of a resulting peptide, potentially enhancing its binding affinity, metabolic stability, or providing a handle for further chemical modification. As with any synthetic building block, rigorous structural verification is paramount to ensure the integrity of the final peptide product.

This technical guide provides an in-depth analysis of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for this compound. It is designed for researchers and drug development professionals, offering not just reference data, but also the underlying principles and experimental rationale for acquiring and interpreting these spectra.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into complex spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [1] |

| Molecular Weight | 505.4 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Chirality | Racemic (DL mixture) | N/A |

| Primary Application | Peptide Synthesis Building Block | [1][2] |

Mass Spectrometry Analysis

Mass spectrometry is a definitive tool for verifying the molecular weight and elemental composition of a synthetic product. For this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes premature fragmentation and allows for clear observation of the molecular ion.

Rationale for Experimental Choices

-

Ionization Mode (ESI): ESI is ideal for polar, non-volatile molecules like Fmoc-amino acids. It typically generates protonated molecular ions [M+H]⁺ in positive ion mode, which are easily interpretable.

-

Isotopic Pattern: A key confirmatory feature will be the presence of a distinct isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two major peaks of almost identical intensity separated by approximately 2 m/z units for any bromine-containing fragment.[3]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve a small quantity (~1 mg/mL) of this compound in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Introduce the sample into an ESI-mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-1000.

-

Analysis: Look for the protonated parent molecule [M+H]⁺ and characteristic fragment ions. The instrument settings, such as capillary voltage and collision energy, can be optimized to control the extent of fragmentation.[4]

Expected Mass Spectrum and Data Interpretation

The mass spectrum is expected to be dominated by the molecular ion cluster. The presence of bromine provides an unambiguous signature.

Table 1: Predicted ESI-MS Data for this compound

| Ion Type | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

| [M+H]⁺ | 505.07 | 507.07 | Parent Ion (Protonated Molecule) |

| [M-Fmoc+H]⁺ | 283.00 | 285.00 | Loss of the Fmoc protecting group (222 Da) |

| Immonium Ion | 254.00 | 256.00 | Immonium ion of 5-Bromotryptophan |

| Fmoc Cation | 179.08 | 179.08 | Stable fluorenyl-methyl cation |

Note: m/z values are calculated based on monoisotopic masses.

The fragmentation pattern provides additional structural confirmation. The most common cleavage events are the loss of the Fmoc group and the formation of the characteristic immonium ion from the amino acid backbone.

Caption: Predicted ESI-MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule, allowing for complete structural elucidation.

Rationale for Experimental Choices

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for Fmoc-protected amino acids.[5] It effectively solubilizes the compound and, unlike D₂O, allows for the observation of exchangeable protons like the indole N-H and the amide N-H, which provide valuable structural information.[6]

-

Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, especially in the crowded aromatic region.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering at least 0-12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Expected ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum can be divided into three main regions: the aliphatic region (α-CH and β-CH₂ protons), the Fmoc group region, and the indole aromatic region. The data for the unbrominated analog, Fmoc-Trp-OH, serves as an excellent reference.[6] The primary difference will be observed in the indole ring due to the electron-withdrawing effect and coupling changes from the bromine at position 5.

Caption: Structure of this compound with key protons labeled.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale / Comments |

| ~11.0 | Singlet (broad) | Indole N-H | Deshielded due to aromaticity. Similar to Fmoc-Trp-OH (~10.83 ppm).[6] |

| ~7.90 | Doublet | Fmoc aromatic | Characteristic downfield signal of the Fmoc group.[6] |

| ~7.75 | Doublet | C4-H (Indole) | Expected to be a doublet due to coupling with C6-H. Significantly downfield shifted by the adjacent bromine. |

| ~7.70 | Triplet/Doublet | Fmoc aromatic | Part of the complex Fmoc multiplet. |

| ~7.45 | Singlet/Doublet | C2-H (Indole) | Expected to be a singlet or a narrow doublet. |

| ~7.40 | Triplet | Fmoc aromatic | Part of the complex Fmoc multiplet.[6] |

| ~7.30 | Triplet | Fmoc aromatic | Part of the complex Fmoc multiplet.[6] |

| ~7.25 | Doublet | C7-H (Indole) | Should remain a doublet, coupled to C6-H. |

| ~7.10 | Doublet of Doublets | C6-H (Indole) | Coupled to both C4-H and C7-H. |

| ~5.30 | Doublet | Amide N-H | Coupled to the α-CH. Position can be concentration-dependent. |

| ~4.55 | Multiplet | α-CH | Coupled to both the amide N-H and the β-CH₂ protons. |

| ~4.25 | Triplet | Fmoc CH | Methylene bridge proton of the Fmoc group.[6] |

| ~4.20 | Multiplet | Fmoc CH₂ | Methylene protons of the Fmoc group.[6] |

| ~3.25 | Multiplet | β-CH₂ | Diastereotopic protons coupled to the α-CH. |

Expected ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will confirm the carbon backbone. The most significant effect of bromination will be the C5 signal, which will be directly attached to bromine and thus shifted, and the adjacent C4 and C6 signals.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale / Comments |

| ~173 | C=O (Carboxyl) | Typical chemical shift for a carboxylic acid carbon. |

| ~156 | C=O (Fmoc) | Carbonyl of the carbamate protecting group. |

| ~144, ~141 | Fmoc aromatic (Quaternary) | Non-protonated aromatic carbons of the fluorenyl group. |

| ~135 | C7a (Indole) | Indole quaternary carbon. |

| ~128, ~127, ~125, ~120 | Fmoc aromatic (CH) | Aromatic CH carbons of the fluorenyl group.[6] |

| ~129 | C3a (Indole) | Indole quaternary carbon. |

| ~124 | C2 (Indole) | Indole CH carbon. |

| ~123 | C6 (Indole) | Indole CH carbon. |

| ~121 | C4 (Indole) | Indole CH carbon. |

| ~114 | C5 (Indole) | C-Br bond. Expected to be significantly shifted compared to unsubstituted tryptophan (~118 ppm). |

| ~112 | C7 (Indole) | Indole CH carbon. |

| ~109 | C3 (Indole) | Indole quaternary carbon. |

| ~66 | Fmoc CH₂ | Methylene carbon of the Fmoc group. |

| ~55 | α-C | Alpha-carbon of the amino acid. |

| ~47 | Fmoc CH | Methylene bridge carbon of the Fmoc group. |

| ~28 | β-C | Beta-carbon of the amino acid side chain. |

Conclusion

The combination of mass spectrometry and NMR spectroscopy provides a robust and definitive method for the structural confirmation and purity assessment of this compound. Mass spectrometry quickly verifies the molecular weight and the presence of bromine through its unique isotopic signature. ¹H and ¹³C NMR provide a detailed atomic map of the entire molecule, confirming the integrity of the indole ring, the aliphatic backbone, and the Fmoc protecting group. The predictive data and protocols outlined in this guide serve as a comprehensive resource for researchers, ensuring the quality of this critical building block in peptide synthesis and drug development workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - 1 g [anaspec.com]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Fmoc-5-bromo-DL-tryptophan in Advanced Peptide Chemistry

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the development of therapeutics, molecular probes, and novel biomaterials with enhanced properties. Among these, Fmoc-5-bromo-tryptophan stands out as a uniquely versatile building block. The bromine atom on the indole ring is not merely a steric modification; it is a powerful chemical handle that unlocks a suite of post-synthetic modifications, fundamentally expanding the chemical space accessible to peptide chemists. This guide provides an in-depth exploration of the applications of Fmoc-5-bromo-tryptophan, grounded in mechanistic principles and field-proven methodologies. We will dissect its role as a precursor for transition metal-catalyzed cross-coupling reactions, its utility in structural biology, and its impact on the pharmacological properties of peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to overcome challenges in peptide design and synthesis.

Foundational Principles: Understanding Fmoc-5-bromo-tryptophan

The utility of any non-canonical amino acid begins with its core structure and compatibility with established synthetic workflows. Fmoc-5-bromo-tryptophan is designed for seamless integration into the most common methodology for peptide synthesis: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2]

-

The Fmoc Group: The temporary Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the linchpin of this strategy. Its lability to mild base (typically piperidine) allows for iterative deprotection and coupling cycles without damaging the growing peptide chain or the acid-sensitive side-chain protecting groups.[3]

-

The 5-Bromo Indole Side-Chain: The critical feature is the bromine atom at the 5-position of the tryptophan indole ring. This halogenation serves two primary purposes:

-

Modulation of Physicochemical Properties: The electron-withdrawing nature and steric bulk of bromine can alter the local electronic environment, influencing properties like hydrophobicity, stacking interactions, and hydrogen bonding capabilities.[4] This can directly impact a peptide's conformation and its affinity for biological targets.[5]

-

A Handle for Post-Synthetic Modification (PSM): The C-Br bond on the aromatic indole ring is a versatile functional group for transition metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties that would be incompatible with the conditions of SPPS.[6][7]

-

A Critical Note on Stereochemistry: The "DL" Designation

The topic specifies Fmoc-5-bromo-DL -tryptophan, which is a racemic mixture of both the D- and L-enantiomers.[8] In the synthesis of peptides intended for specific biological interactions (e.g., receptor binding), stereochemical purity is paramount. The use of a racemic mixture will result in the synthesis of a complex mixture of diastereomeric peptides, which can be exceptionally difficult to separate and may exhibit different biological activities.

-

Implication: For most therapeutic and research applications, the enantiomerically pure Fmoc-5-bromo-L-tryptophan is the required building block.[5][9]

-

When is "DL" acceptable? The DL-form may be considered for applications such as combinatorial library synthesis where the goal is to generate maximum diversity, or in materials science where the local stereochemistry may not be critical to the bulk properties of the final product. A known strategy involves synthesizing with the racemic mixture and then separating the final diastereomeric peptides by chromatography, as has been demonstrated in the synthesis of certain conotoxins.[10]

Core Application I: A Gateway to Peptide Diversification via Cross-Coupling

The most powerful application of incorporating 5-bromo-tryptophan into a peptide is to use it as a scaffold for post-synthetic modification on the solid support. The Suzuki-Miyaura cross-coupling reaction is the preeminent example, offering a robust method for forming new carbon-carbon bonds under mild conditions compatible with sensitive peptide substrates.[6][11]

This late-stage diversification strategy allows for the creation of novel peptide architectures that would be otherwise inaccessible. For instance, one can introduce aryl, heteroaryl, or vinyl groups to the tryptophan side chain, dramatically altering the peptide's structure, function, and pharmacological profile.[7]

Workflow for Suzuki-Miyaura Cross-Coupling on a Resin-Bound Peptide

The general workflow involves synthesizing the peptide using standard Fmoc-SPPS, incorporating Fmoc-5-bromo-(L)-tryptophan at the desired position. Before final cleavage from the resin, the peptide is subjected to the cross-coupling reaction.

Caption: On-resin Suzuki-Miyaura coupling workflow.

Experimental Protocol: On-Resin Suzuki-Miyaura Coupling

This protocol is a representative example synthesized from established methods.[6][12] Optimization may be required based on the specific peptide sequence and boronic acid used.

Materials:

-

Peptide-resin containing a 5-bromo-tryptophan residue (1 equiv.)

-

Arylboronic acid (5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 equiv.)

-

Base (e.g., Na₂CO₃, 5 equiv.)

-

Solvent system (e.g., DMF/H₂O mixture, 3:1 v/v)

-

Inert atmosphere (Argon or Nitrogen)

Methodology:

-

Resin Preparation: Swell the fully protected, peptide-bound resin in the chosen solvent system within a reaction vessel for 30 minutes.

-

Reagent Premixing: In a separate vial, dissolve the arylboronic acid and the base in the solvent system. Degas the solution by bubbling with argon for 15 minutes.

-

Catalyst Addition: Add the palladium catalyst to the degassed boronic acid/base solution. The solution may change color, indicating catalyst dissolution and activation.

-

Reaction Initiation: Add the catalyst-containing solution to the swollen peptide-resin. Ensure the vessel is sealed under an inert atmosphere.

-

Incubation: Agitate the reaction mixture at a controlled temperature. Recent studies have demonstrated successful coupling at ambient temperature, which is ideal for minimizing peptide degradation.[6][11] Reaction times can range from 2 to 24 hours.

-

Monitoring: The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it via LC-MS.

-

Washing: Upon completion, drain the reaction mixture and thoroughly wash the resin with DMF, water, DCM, and methanol to remove all residual catalyst and reagents.

-

Cleavage and Deprotection: Proceed with the standard acidolytic cleavage protocol (e.g., using a TFA-based cocktail) to release the modified peptide from the resin.[13]

Core Application II: Peptide Stapling and Conformational Control

A sophisticated extension of the Suzuki-Miyaura coupling is its use in intramolecular cyclization, or "peptide stapling". By incorporating 5-bromo-tryptophan and another residue containing a boronic acid (e.g., a boronic acid-functionalized phenylalanine), an intramolecular cross-coupling can be performed to create a covalent bridge between the two side chains.[14]

This technique is exceptionally powerful for stabilizing secondary structures like α-helices, which are often critical for mediating protein-protein interactions. A stabilized helical peptide can exhibit:

-

Increased Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced.

-

Enhanced Proteolytic Stability: The cyclic structure is more resistant to degradation by proteases, increasing the peptide's in vivo half-life.[14]

Caption: Conceptual diagram of peptide stapling via Suzuki-Miyaura coupling.

Emerging Applications and Future Outlook

While cross-coupling remains the primary application, the unique properties of 5-bromo-tryptophan open doors to other advanced uses.

-

Spectroscopic Probes: The heavy bromine atom can influence the photophysical properties of the tryptophan indole ring, potentially serving as a probe for fluorescence quenching or phosphorescence studies to investigate peptide-protein interactions.

-

Structural Biology: The bromine atom can act as a heavy-atom derivative, aiding in solving the phase problem in X-ray crystallography of peptide-protein complexes.

-

Modulation of Biological Activity: Halogenation is a common strategy in medicinal chemistry to enhance drug-receptor interactions through halogen bonding or by altering lipophilicity to improve membrane permeability.[4][15] The incorporation of 5-bromo-tryptophan can directly lead to peptides with improved pharmacological profiles.[5]

Summary and Conclusion

Fmoc-5-bromo-DL-tryptophan, and more specifically its enantiomerically pure L-form, is far more than a simple modified amino acid. It is a strategic tool that empowers chemists to perform sophisticated late-stage functionalizations on peptides. Its primary application as a handle for Suzuki-Miyaura cross-coupling enables unprecedented diversification, leading to novel peptide conjugates and conformationally constrained ("stapled") structures with enhanced therapeutic potential. As synthetic methodologies continue to advance, the utility of this versatile building block in drug discovery, chemical biology, and materials science is set to expand even further.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]

- 8. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. US5889147A - Bromo-tryptophan conopeptides - Google Patents [patents.google.com]

- 11. [PDF] Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromotryptophan: A Non-Natural Amino Acid for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 5-bromotryptophan (5-Br-Trp), a non-natural amino acid that has emerged as a powerful tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights and detailed methodologies to empower your research endeavors.

Introduction: The Significance of a Single Bromine Atom

5-Bromotryptophan is a derivative of the essential amino acid L-tryptophan, distinguished by the substitution of a hydrogen atom with a bromine atom at the 5th position of the indole ring.[1][2] This seemingly subtle modification imparts unique chemical and physical properties that are not present in its natural counterpart. These properties have made 5-Br-Trp an invaluable asset in a range of scientific disciplines, from fundamental protein science to the development of novel therapeutics. Its applications span neuroscience research, particularly in studies of serotonin pathways, and have shown promise in the development of treatments for conditions like sickle cell disease.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-Br-Trp is fundamental to its effective application. The introduction of the bulky and electronegative bromine atom significantly influences the molecule's electronic and steric characteristics.

Table 1: Core Identifiers and Physicochemical Properties of 5-Bromotryptophan

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 283.12 g/mol | --INVALID-LINK--[4] |

| CAS Number | 6548-09-0 (DL-form); 25197-99-3 (L-form) | --INVALID-LINK--, --INVALID-LINK--[4] |

| Appearance | White to pale yellow solid | --INVALID-LINK-- |

| Melting Point | 264 °C (decomposes) | --INVALID-LINK--[4] |

Spectroscopic Characterization

The unique spectroscopic signature of 5-Br-Trp allows for its unambiguous identification and quantification.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the analysis of 5-Br-Trp. The presence of bromine results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3] Tandem MS (MS/MS) of the protonated molecule typically reveals fragmentation patterns involving the loss of the carboxylic acid group and cleavage of the amino acid side chain. Tryptophan-derived metabolites are known to undergo N-Cα bond dissociation during ESI, which can produce a characteristic fragment ion.[5]

Table 2: Predicted ESI-MS/MS Fragmentation of 5-Bromotryptophan

| Ion Type | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

| [M+H]⁺ | 283.01 | 285.01 | Parent Ion (Protonated Molecule) |

| Immonium Ion | 188.02 | 190.02 | Immonium ion of 5-Bromotryptophan |

Note: These are predicted values and may vary slightly depending on the instrument and conditions.[3]

Fluorescence Spectroscopy: Like its parent molecule, 5-Br-Trp is fluorescent. The bromine atom can, however, influence the fluorescence quantum yield and lifetime. Tryptophan typically has an absorption maximum around 280 nm and an emission maximum around 350 nm in aqueous solutions.[6] While specific values for 5-Br-Trp are not consistently reported, halogenated tryptophans are often used as fluorescent probes to study protein structure and dynamics.[7][8] The fluorescence quantum yield of tryptophan in water is approximately 0.12-0.13, and this value can be influenced by the local environment and the presence of quenchers.[6][9] The introduction of a heavy atom like bromine can potentially decrease the quantum yield through enhanced intersystem crossing.

Synthesis of 5-Bromotryptophan

The synthesis of 5-Br-Trp can be achieved through various chemical routes, typically starting from a brominated indole precursor. A common strategy involves the alkylation of a protected malonate with a brominated gramine or a related derivative, followed by deprotection and hydrolysis.

Site-Specific Incorporation of 5-Bromotryptophan into Proteins

A major application of 5-Br-Trp is its site-specific incorporation into proteins, enabling the introduction of a unique chemical handle and a heavy atom at a defined position. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize 5-Br-Trp and direct its insertion in response to a nonsense codon, typically the amber stop codon (UAG).[10][11][12]

The Principle of Orthogonal Translation Systems

The successful incorporation of a non-natural amino acid requires an aminoacyl-tRNA synthetase (aaRS) that does not charge any of the endogenous tRNAs with the unnatural amino acid, and a tRNA that is not recognized by any of the endogenous synthetases. This "orthogonal" pair works in parallel to the cell's natural translational machinery.[10][13] Engineered tryptophanyl-tRNA synthetases (TrpRS) have been developed to accommodate halogenated tryptophans.[14]

Experimental Protocol: Site-Specific Incorporation into Green Fluorescent Protein (GFP)

This protocol provides a generalized workflow for the site-specific incorporation of 5-Br-Trp into a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), in E. coli.

1. Plasmid Constructs:

-

Expression Plasmid: A pET-based vector containing the gene for sfGFP with an amber (UAG) codon at the desired incorporation site (e.g., pET-sfGFP(Y151TAG)).

-

Orthogonal Pair Plasmid: A plasmid co-expressing the engineered 5-Br-Trp-specific aminoacyl-tRNA synthetase and its cognate orthogonal suppressor tRNA (e.g., pUltra-chPheRS/chPheT).[10]

2. Transformation:

-

Co-transform chemically competent E. coli BL21(DE3) cells with both the expression plasmid and the orthogonal pair plasmid.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate 500 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Simultaneously, supplement the culture with 5-bromotryptophan to a final concentration of 1 mM.

-

Continue to grow the culture for an additional 4-6 hours at 30°C or overnight at 18-20°C.

4. Cell Harvest and Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

5. Protein Purification and Analysis:

-

Purify the His-tagged sfGFP from the soluble fraction using a Ni-NTA affinity column.

-

Analyze the purified protein by SDS-PAGE to confirm the expression of full-length protein.

-

Confirm the incorporation of 5-Br-Trp by mass spectrometry.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the detection and quantification of 5-Br-Trp in various matrices, from pure compounds to complex biological samples.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of 5-Br-Trp and peptides containing this non-natural amino acid. A C18 column is typically employed with a mobile phase gradient of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

Table 3: Example HPLC Gradient for 5-Bromotryptophan Analysis

| Time (min) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |

| 0 | 95 | 5 |

| 25 | 45 | 55 |

| 30 | 5 | 95 |

| 35 | 95 | 5 |

Note: This is a general gradient and should be optimized for the specific column and system used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. The technique utilizes multiple reaction monitoring (MRM) to specifically detect the transition of the 5-Br-Trp parent ion to a characteristic fragment ion.[15][16][17]

References

- 1. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-bromotryptophan (CHEBI:133686) [ebi.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. 5-溴-DL-色氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omlc.org [omlc.org]

- 7. DSpace [dr.lib.iastate.edu]

- 8. Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new cell-free platform for effective site-specific incorporation of non-natural amino acids and screening for orthogonal components | Stanford Digital Repository [purl.stanford.edu]

- 14. Engineering the tryptophanyl tRNA synthetase and tRNATrp for the orthogonal expansion of the genetic code | Semantic Scholar [semanticscholar.org]

- 15. forensicrti.org [forensicrti.org]

- 16. agilent.com [agilent.com]

- 17. uab.edu [uab.edu]

Introduction: The Strategic Role of Halogenated Amino Acids in Peptide Drug Discovery

An In-Depth Technical Guide to Fmoc-5-bromo-DL-tryptophan: Sourcing, Quality Control, and Application in Peptide Synthesis

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to modulate the pharmacological properties of peptide-based therapeutics. Among these, halogenated amino acids, and specifically 5-bromo-tryptophan, have garnered significant interest. The introduction of a bromine atom to the indole ring of tryptophan can enhance binding affinities, improve metabolic stability, and increase cell permeability.[1] The Nα-Fmoc (9-fluorenylmethoxycarbonyl) protected form of 5-bromo-DL-tryptophan is a key building block for the site-specific insertion of this modified amino acid into peptide chains via Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview of the commercial landscape for this compound, delves into critical quality control aspects, and offers a detailed protocol for its application in peptide synthesis.

Commercial Suppliers and Pricing of this compound

The availability and cost of this compound can vary between suppliers. Researchers should consider factors such as purity, scale, and lead times when sourcing this reagent. Below is a comparative table of notable commercial suppliers. Please note that pricing is subject to change and it is advisable to request a formal quote from the suppliers.

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |

| Chem-Impex | Fmoc-5-bromo-L-tryptophan | 07691 | ≥ 99.5% (Chiral HPLC) | 1 g | Inquire |

| 5 g | Inquire | ||||

| Aralez Bio | Fmoc-5-bromo-D-tryptophan | A-1000000006 | Not Specified | 1 g | $750.00 |

| Anaspec | This compound | AS-26170 | Not Specified | 1 g | Inquire |

| Sigma-Aldrich | 5-Bromo-DL-tryptophan | B82707 | 99% | 1 g | $375.00 |

| (Unprotected) |

Note: Pricing for the unprotected 5-bromo-DL-tryptophan from Sigma-Aldrich is provided for reference. The Fmoc-protected version may have a different price point.

Quality Control and Analytical Specifications: Ensuring Synthetic Success

The purity of Fmoc-amino acids is paramount for the successful synthesis of high-quality peptides.[2][3] Impurities in the starting material can lead to the formation of deletion or truncated peptide sequences, which are often difficult to separate from the target peptide.[3]

Key Quality Attributes:

-

Chemical Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC), chemical purity ensures the absence of by-products from the synthesis of the Fmoc-amino acid. A purity of ≥99% is recommended for SPPS.

-

Enantiomeric Purity: For stereospecific synthesis, the enantiomeric purity is critical. The presence of the undesired enantiomer can lead to the formation of diastereomeric peptides, which can be challenging to purify and may have altered biological activity. Chiral HPLC is the standard method for determining enantiomeric excess.

-

Absence of Free Amino Acid: Residual unprotected amino acid can lead to double incorporation during the coupling step in SPPS.[3]

-

Low levels of Dipeptides: The formation of Fmoc-dipeptides during the manufacturing process can result in the insertion of an extra amino acid residue in the peptide sequence.[2]

Analytical Techniques for Quality Assurance:

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the chemical purity of Fmoc-amino acids.[2]

-

Chiral HPLC: Used to determine the enantiomeric purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Applications in Peptide Synthesis and Drug Development

This compound is a versatile building block for the synthesis of novel peptides with enhanced biological properties. The bromine atom can serve as a heavy atom for X-ray crystallography studies, act as a handle for further chemical modification, or directly contribute to the peptide's bioactivity.

The incorporation of halogenated tryptophan derivatives has been shown to modulate the antimicrobial specificity of peptides.[4] For instance, the introduction of 5-bromo-tryptophan into a nisin variant enhanced its activity against Methicillin-resistant Staphylococcus aureus (MRSA).[4] In the context of drug development, the unique properties of halogenated amino acids are leveraged to create peptide-based therapeutics for conditions such as neurological disorders and cancer.[5] The enhanced reactivity and potential for improved binding affinities make these modified peptides attractive candidates for further investigation.[5]

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support. The process follows the standard Fmoc/tBu strategy.[6][7]

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Step-by-Step Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-